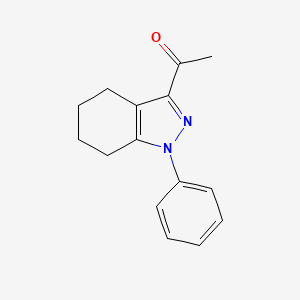![molecular formula C15H16N2O2 B5623960 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione CAS No. 431075-23-9](/img/structure/B5623960.png)
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione, also known as MEAI, is a chemical compound that belongs to the class of tryptamines. It is a relatively new compound that has gained attention in scientific research due to its potential therapeutic applications. MEAI is a synthetic compound that is not found naturally in any plant or animal species.
作用機序
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin signaling, which has been shown to have therapeutic effects on mood, anxiety, and cognition. 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione also has affinity for other serotonin receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase serotonin levels in the brain, which has been associated with improvements in mood and cognition. 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention. Additionally, 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione is a relatively new compound, and its effects on humans are not well understood. Additionally, the synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications for mood disorders, anxiety, and cognitive impairment. 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione on human health and to develop safer and more effective synthesis methods.
合成法
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione is synthesized through a multistep process that involves the reaction of 3-(2-bromoethyl)indole with methyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with maleic anhydride. The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione requires specialized equipment and expertise, and should only be performed by trained professionals in a laboratory setting.
科学的研究の応用
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione has also been shown to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. These receptors are involved in the regulation of appetite, cardiovascular function, and anxiety.
特性
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-11(12-4-2-3-5-13(12)16-10)8-9-17-14(18)6-7-15(17)19/h2-5,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSSHUELPPGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352537 |
Source


|
| Record name | 1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
CAS RN |
431075-23-9 |
Source


|
| Record name | 1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(4-fluorophenyl)acetyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623890.png)
![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)